4-[[tert-butyl(methyl)amino]diazenyl]benzamide
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Overview
Description
4-[[tert-butyl(methyl)amino]diazenyl]benzamide is an organic compound with the molecular formula C12H18N4O It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzamide moiety, with a tert-butyl(methyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[tert-butyl(methyl)amino]diazenyl]benzamide typically involves the diazotization of primary aromatic amines. The process begins with the nitrosation of the amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The resulting diazonium salt is then coupled with a suitable nucleophile to form the desired azo compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[[tert-butyl(methyl)amino]diazenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the azo group.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or hydrazines .
Scientific Research Applications
4-[[tert-butyl(methyl)amino]diazenyl]benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 4-[[tert-butyl(methyl)amino]diazenyl]benzamide involves its interaction with molecular targets through its diazenyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use as a dye or a pharmacological agent .
Comparison with Similar Compounds
Similar Compounds
- 4-[[tert-butyl(methyl)amino]diazenyl]benzamide
- 4-[[tert-butyl(methyl)amino]diazenyl]benzoic acid
- 4-[[tert-butyl(methyl)amino]diazenyl]benzene
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl(methyl)amino group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
59708-25-7 |
---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-[[tert-butyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-12(2,3)16(4)15-14-10-7-5-9(6-8-10)11(13)17/h5-8H,1-4H3,(H2,13,17) |
InChI Key |
RSUSQJVKCMVSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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